2-{4-[(r)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol
Overview
Description
2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is a chemical compound known for its significant role in various scientific and industrial applications. It is a derivative of piperazine, a heterocyclic organic compound that has been widely studied for its pharmacological properties. This compound is often associated with its use as an intermediate in the synthesis of pharmaceuticals, particularly antihistamines like cetirizine.
Mechanism of Action
Target of Action
The compound 2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is related to Cetirizine , a well-known antihistamine. Therefore, it’s likely that this compound also targets the H1 histamine receptor , which plays a crucial role in allergic reactions.
Mode of Action
As an antihistamine, the compound likely works by blocking the H1 receptor . This prevents histamine, a compound released by cells in response to allergic and inflammatory reactions, from binding to these receptors and causing symptoms .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the histamine signaling pathway . By blocking the H1 receptor, the compound prevents the downstream effects of histamine binding, such as vasodilation, bronchoconstriction, and increased vascular permeability .
Pharmacokinetics
Related compounds like cetirizine are known to be well-absorbed orally, metabolized in the liver, and excreted in urine and feces . The compound’s ADME properties and their impact on bioavailability would need further investigation.
Result of Action
The primary result of the compound’s action is the reduction of allergic symptoms . By blocking the H1 receptor, the compound prevents histamine from exerting its effects, thereby reducing symptoms such as itching, redness, swelling, and bronchoconstriction .
Action Environment
The efficacy and stability of the compound can be influenced by various environmental factors. For instance, the presence of other drugs could affect its metabolism and excretion. Additionally, individual factors such as age, health status, and genetic variations in drug-metabolizing enzymes could also influence its action .
Preparation Methods
Synthetic Routes and Reaction Conditions
The reaction conditions often require a solvent such as dichloromethane and a base like triethylamine to facilitate the reaction . The process can be summarized as follows:
Step 1: 4-Chlorobenzhydryl chloride reacts with piperazine in the presence of a base.
Step 2: The resulting intermediate is then treated with ethanol to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: It can undergo nucleophilic substitution reactions, where the ethanol group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Conditions typically involve the use of strong bases or acids to facilitate the substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can produce a variety of derivatives depending on the nucleophile introduced .
Scientific Research Applications
2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including its role as a ligand in receptor binding studies.
Industry: The compound is utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
Cetirizine: A widely used antihistamine that shares a similar structure and mechanism of action.
Meclizine: Another antihistamine with a similar piperazine core structure.
Hydroxyzine: A first-generation antihistamine that is metabolized into cetirizine in the body.
Uniqueness
2-{4-[®-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethanol is unique due to its specific structural features, which confer distinct pharmacological properties. Its ability to act as a precursor to cetirizine highlights its importance in the synthesis of second-generation antihistamines, which are known for their reduced sedative effects compared to first-generation antihistamines .
Properties
IUPAC Name |
2-[4-[(R)-(4-chlorophenyl)-phenylmethyl]piperazin-1-yl]ethanol | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23ClN2O/c20-18-8-6-17(7-9-18)19(16-4-2-1-3-5-16)22-12-10-21(11-13-22)14-15-23/h1-9,19,23H,10-15H2/t19-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJQSBXXYLQGZBR-LJQANCHMSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCO)C(C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CCN1CCO)[C@H](C2=CC=CC=C2)C3=CC=C(C=C3)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80651150 | |
Record name | 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
330.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
705289-61-8, 728948-88-7 | |
Record name | 4-((R)-(4-Chlorophenyl)phenylmethyl)-1-piperazineethanol | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0705289618 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 2-{4-[(R)-(4-Chlorophenyl)(phenyl)methyl]piperazin-1-yl}ethan-1-ol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80651150 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-((R)-(4-CHLOROPHENYL)PHENYLMETHYL)-1-PIPERAZINEETHANOL | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3MUQ2LJ1P5 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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